2-Chloroprop-2-en-1-yl carbamodithioate
Description
2-Chloroprop-2-en-1-yl carbamodithioate is a carbamodithioate derivative featuring a chloroallyl (2-chloroprop-2-en-1-yl) substituent. Carbamodithioates (R₂NCS₂⁻) are sulfur-rich compounds known for their versatility in organic synthesis, coordination chemistry, and applications in agrochemicals.
Properties
CAS No. |
20022-60-0 |
|---|---|
Molecular Formula |
C4H6ClNS2 |
Molecular Weight |
167.7 g/mol |
IUPAC Name |
2-chloroprop-2-enyl carbamodithioate |
InChI |
InChI=1S/C4H6ClNS2/c1-3(5)2-8-4(6)7/h1-2H2,(H2,6,7) |
InChI Key |
QNZFGVIUKLBVEK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CSC(=S)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroprop-2-enylsulfanylmethanethioamide typically involves the reaction of 2,3-dichloropropene with sulfur-containing reagents. One common method involves the use of hydrazine hydrate and potassium hydroxide in an alkaline medium, which leads to the formation of thiophene and pyrrole derivatives . Another approach involves the nucleophilic substitution of chlorine atoms in dimethyl 2-(1,2-dichloro-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate, followed by cycloaddition reactions with activated alkynes .
Industrial Production Methods
Industrial production methods for 2-chloroprop-2-enylsulfanylmethanethioamide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
2-chloroprop-2-enylsulfanylmethanethioamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with activated alkynes to form 1,3-dithioles.
Oxidation and Reduction: The sulfur atoms in the compound can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Common Reagents and Conditions
Common reagents used in the reactions of 2-chloroprop-2-enylsulfanylmethanethioamide include hydrazine hydrate, potassium hydroxide, and activated alkynes. Reaction conditions typically involve alkaline media and moderate temperatures.
Major Products
Major products formed from the reactions of 2-chloroprop-2-enylsulfanylmethanethioamide include thiophene and pyrrole derivatives, as well as 1,3-dithioles .
Scientific Research Applications
2-chloroprop-2-enylsulfanylmethanethioamide has several scientific research applications:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various sulfur-containing heterocycles.
Medicinal Chemistry:
Material Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloroprop-2-enylsulfanylmethanethioamide involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.
Comparison with Similar Compounds
Key Observations :
- Reactivity : The chloroallyl group in 2-chloroprop-2-en-1-yl carbamodithioate may enhance electrophilicity compared to methyl or benzyl analogs, facilitating nucleophilic substitutions or polymerization (as seen in poly[N-(2-chloroprop-2-en-1-yl)aniline]s) .
- Steric Effects : Bulky substituents like benzyl or chloroallyl reduce molecular symmetry, affecting crystallization and intermolecular interactions (e.g., π–π stacking in benzyl derivatives ).
Physicochemical Properties
Notes:
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